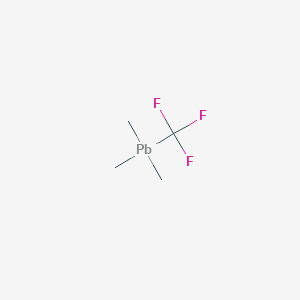
Ethyltris(2-methylpropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(2-methylpropoxy)silane is an organosilicon compound with the chemical formula C14H32O3Si. It is a type of silane, which is a group of compounds containing silicon atoms bonded to hydrogen and/or organic groups. Silanes are widely used in various industrial applications due to their ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Ethyltris(2-methylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of ethyltrichlorosilane with 2-methylpropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified through distillation . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Ethyltris(2-methylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl or 2-methylpropoxy groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce silanes with different substituents .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ethyltris(2-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic materials. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to act as a bridge between different materials. This property is utilized in various applications, such as improving the adhesion of coatings and enhancing the stability of nanoparticles .
Comparaison Avec Des Composés Similaires
Ethyltris(2-methylpropoxy)silane can be compared with other silanes, such as:
Trimethoxysilane: This compound has three methoxy groups attached to the silicon atom. It is commonly used as a coupling agent and in the synthesis of siloxanes.
Triethoxysilane: Similar to trimethoxysilane, but with ethoxy groups. It is used in the production of coatings and adhesives.
Phenyltrimethoxysilane: This compound has a phenyl group attached to the silicon atom, which provides additional hydrophobic properties.
This compound is unique due to its specific combination of ethyl and 2-methylpropoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both types of interactions are needed .
Propriétés
Numéro CAS |
4723-62-0 |
|---|---|
Formule moléculaire |
C14H32O3Si |
Poids moléculaire |
276.49 g/mol |
Nom IUPAC |
ethyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H32O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h12-14H,8-11H2,1-7H3 |
Clé InChI |
IJXSSHHYRQJMIC-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](OCC(C)C)(OCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


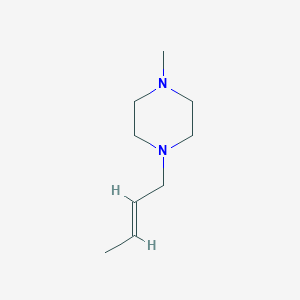
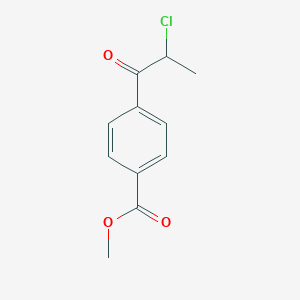
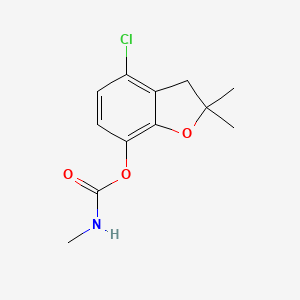
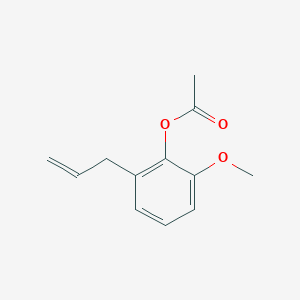
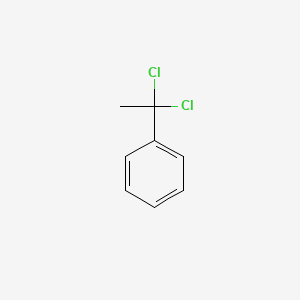
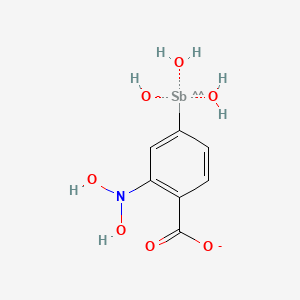
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
